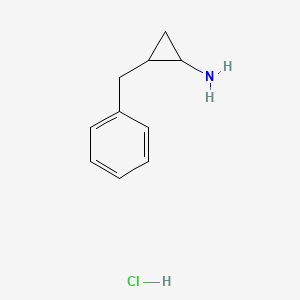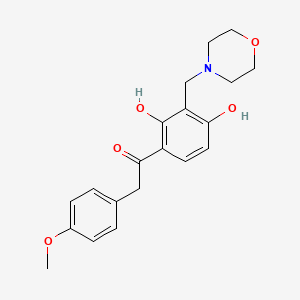
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Novel Chemical Reactions and Synthetic Pathways
Novel Amination Reactions : Research by Jurd (1978) delves into the unique reactivity of related compounds, highlighting a novel amination reaction that leads to the formation of morpholino-3-phenylbenzofurans, indicating potential pathways for novel synthetic applications (L. Jurd, 1978).
Microwave-Assisted Mannich Reactions : A study by Aljohani et al. (2019) presents an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, demonstrating the compound's utility in streamlined synthetic routes. This research underscores the chemical's adaptability and potential for creating diverse molecular architectures (Ghadah Aljohani et al., 2019).
Divergent Reaction Pathways : Korzhenko et al. (2019) investigated the reactions of 3-formylchromone with cyclic secondary amines, revealing diverse outcomes based on solvent choice. This study provides insight into the versatility and reactivity of compounds related to the target molecule, suggesting potential for tailored synthetic applications (K. S. Korzhenko et al., 2019).
Biological and Medicinal Chemistry Applications
Cytotoxic Activity and Fluorescence Properties : Research by Kadrić et al. (2014) explored the synthesis and biological evaluation of 3-hydroxyquinolin-4(1H)-one derivatives, highlighting their cytotoxic activity against cancer cell lines and fluorescence properties. This indicates the potential use of related compounds in biomedical research and therapy (Jasna Kadrić et al., 2014).
Synthesis and Characterization for Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery as potential prodrugs of naproxen. This showcases the compound's relevance in developing more effective and targeted drug delivery systems (J. Rautio et al., 2000).
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-15-4-2-14(3-5-15)12-19(23)16-6-7-18(22)17(20(16)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEYZDNGILBNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

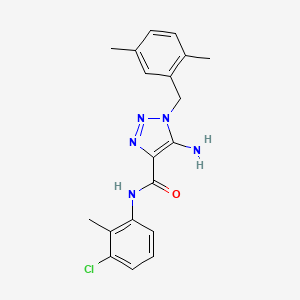
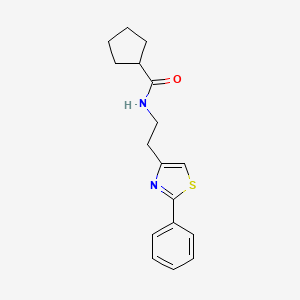
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
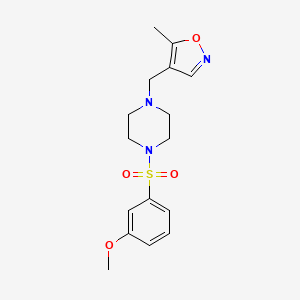
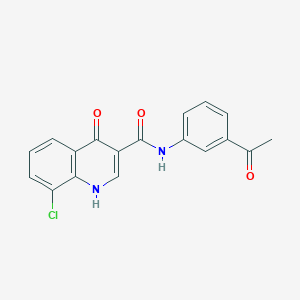
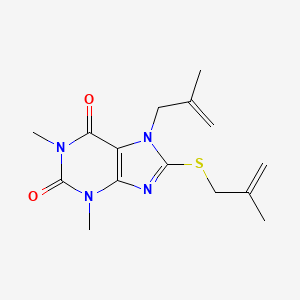
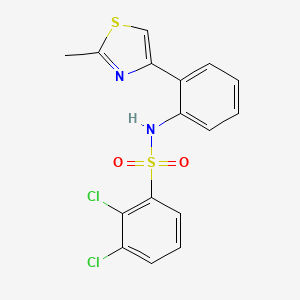

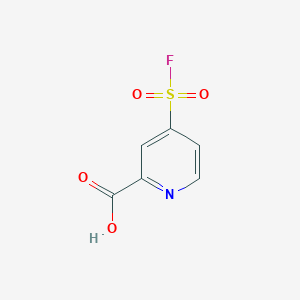
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)
